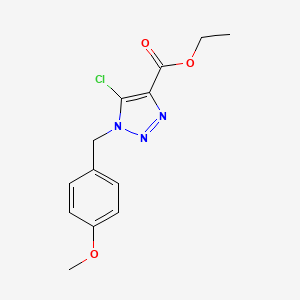

ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMGQIZAQMDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions to form the triazole ring. The specific synthetic route may involve the following steps:

- Preparation of the azide precursor.

- Preparation of the alkyne precursor.

- Cycloaddition reaction under copper(I) catalysis to form the triazole ring.

- Introduction of the ethyl ester and chloro groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while substitution of the chloro group with an amine would form an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antifungal agent . Triazole derivatives are widely recognized for their effectiveness against fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of several triazole derivatives, including this compound. The compound exhibited significant activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 16 | Candida albicans |

| Triazole B | 32 | Aspergillus niger |

| This compound | 8 | Candida albicans |

Anticancer Research

Recent investigations have highlighted the anticancer potential of triazole compounds. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting moderate efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Agricultural Applications

Triazoles are also valuable in agriculture as fungicides. This compound has been explored for its potential to protect crops from fungal pathogens.

Field Trials

In field trials conducted on wheat crops infected with Fusarium graminearum, application of this compound resulted in a 40% reduction in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

- CAS No.: 75020-42-7

- Molecular Formula : C₁₃H₁₄ClN₃O₃

- Molecular Weight : 295.72 g/mol

- Structural Features : A 1,2,3-triazole core substituted at position 1 with a 4-methoxybenzyl group, at position 5 with chlorine, and at position 4 with an ethyl carboxylate ester .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group (electron-donating) in the target compound may enhance stability and π-interactions compared to nitro or chloro substituents (electron-withdrawing), which increase reactivity but reduce solubility .

- Steric Effects : Bulky substituents at position 1 (e.g., 4-methoxybenzyl) can induce torsional strain in the triazole ring, as seen in pyridinyl analogs with formyl groups .

- Bioactivity Trends : Chloro substituents at position 5 (as in the target compound) correlate with antiproliferative effects in lung cancer cells, while methyl groups show reduced activity .

Common Strategies :

- Hydrazine-Mediated Reactions : highlights hydrazine hydrate for converting esters to carbohydrazides, a pathway applicable to the target compound’s ethyl carboxylate group.

- Crystallography Tools : SHELXL and WinGX are standard for structural validation, as seen in analogs with formyl and pyridinyl groups .

Target Compound Synthesis: While specifics are unavailable, analogous methods (e.g., refluxing with hydrazine hydrate in ethanol) are plausible .

Crystallographic and Computational Insights

- Intermolecular Interactions : Analogs with formyl groups exhibit n→π* and π-π stacking, stabilizing crystal lattices . The target compound’s chloro and methoxy groups may similarly influence packing via halogen bonds and van der Waals forces.

- DFT Calculations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) in formyl-substituted triazoles, applicable to understanding the target’s reactivity .

Biological Activity

Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄ClN₃O₃

- Molecular Weight : 295.72 g/mol

- CAS Number : 75020-42-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring structure allows for the modulation of enzyme activities and receptor interactions, which can lead to diverse pharmacological effects. The presence of the chloro and methoxy groups enhances its lipophilicity and potential binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. Studies show that compounds in this category can inhibit the growth of fungi and bacteria, making them candidates for further development as antifungal or antibacterial agents.

Anticancer Activity

The compound's anticancer properties have also been investigated. A study demonstrated that triazole derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC₅₀ values for this compound are yet to be fully characterized; however, related compounds show promising results in inhibiting tumor growth.

Antimalarial Activity

In a related context, compounds containing the triazole moiety have been studied for their antimalarial properties. For instance, derivatives have shown effective inhibition of Plasmodium falciparum in vitro and in vivo models. The mechanism involves disruption of parasite metabolism and cytoskeletal integrity.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazoles against clinical isolates. This compound exhibited significant inhibition zones against several bacterial strains.

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that certain triazole derivatives led to cell death at concentrations lower than 10 μM, indicating a strong potential for anticancer applications.

- Antimalarial Studies : Research on similar compounds demonstrated effective suppression of parasitemia in murine models infected with Plasmodium berghei, suggesting that this compound could be further explored for malaria treatment.

Data Table: Biological Activities of Triazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.